4-Fluorobenzyl-2,3,5,6-d4 chloride
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Description
4-Fluorobenzyl-2,3,5,6-d4 Chloride, also known as α-Chloro-4-fluorotoluene or 1-Chloromethyl-4-fluorobenzene, is a labelled analogue of 4-Fluorobenzyl Chloride . It is a chemical intermediate used in the synthesis of various pharmaceutical and agricultural goods .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-fluorobenzylic alcohol with benzoyl chloride . The reaction takes place at 40°C for 24 hours .Molecular Structure Analysis
The molecular formula of this compound is C7H2D4ClF . The InChI key is IZXWCDITFDNEBY-RHQRLBAQSA-N . The compound is soluble in Chloroform and Hexane .Chemical Reactions Analysis
As a chemical intermediate, this compound can participate in various reactions. For instance, alcohols can react with a hydrogen halide to produce an alkyl halide and water .Physical and Chemical Properties Analysis
This compound is a colorless oily matter . It has a molecular weight of 148.60 . It is soluble in Chloroform and Hexane . The compound should be stored at 2-8°C .Safety and Hazards
Properties
IUPAC Name |
1-(chloromethyl)-2,3,5,6-tetradeuterio-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2/i1D,2D,3D,4D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXWCDITFDNEBY-RHQRLBAQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CCl)[2H])[2H])F)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219804-10-0 |
Source
|
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219804-10-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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